

# Application Notes and Protocols for Creating Procolipase/Enterostatin Knockout Rat Models

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## Compound of Interest

Compound Name: Enterostatin (rat)

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## Introduction

Procolipase, a protein secreted by the pancreas, is a crucial cofactor for pancreatic lipase, playing a vital role in the digestion of dietary fats.[1] Upon activation in the intestinal lumen by trypsin, procolipase is cleaved to form colipase and a pentapeptide known as enterostatin.[2][3][4][5] Enterostatin has been identified as a key signaling molecule in appetite regulation, specifically in modulating fat intake.[2][3][6][7][8][9][10][11] The development of procolipase/enterostatin knockout rat models is therefore of significant interest for studying lipid metabolism, obesity, and the complex gut-brain signaling pathways that govern food intake. These models are invaluable tools for both basic research and the development of novel therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the generation of procolipase/enterostatin knockout rat models using three major gene-editing technologies: CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs).

## Target Gene Information: Procolipase in Rats

The target gene for creating a procolipase/enterostatin knockout is the procolipase gene (Clps). Since enterostatin is the N-terminal activation peptide of procolipase, knocking out the Clps gene will result in the absence of both procolipase and enterostatin.

- Gene Name: Colipase
- Symbol: Clps
- Rat Genome Database (RGD) ID: 2363
- UniProt ID: P17084
- Genomic Location: Chromosome 17
- Rat Enterostatin Sequence: While multiple sequences have been reported, a common sequence is Ala-Pro-Gly-Pro-Arg (APGPR).[9][12]

## I. Gene-Editing Methodologies for Knockout Rat Model Generation

The generation of knockout rats has been revolutionized by the advent of engineered nucleases that can induce targeted double-strand breaks (DSBs) in the genome. The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) during the repair process. These indels can cause frameshift mutations, leading to premature stop codons and the functional knockout of the target gene.

### CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9)

The CRISPR/Cas9 system is a powerful and widely used gene-editing tool due to its simplicity and high efficiency.[13] It consists of a Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.

### ZFNs (Zinc Finger Nucleases)

ZFNs are engineered proteins composed of a zinc-finger DNA-binding domain and a FokI nuclease domain.[4] Two ZFNs are required to bind to opposite strands of the DNA, allowing the FokI domains to dimerize and create a DSB.

## **TALENs (Transcription Activator-Like Effector Nucleases)**

Similar to ZFNs, TALENs consist of a DNA-binding domain derived from Transcription Activator-Like Effectors (TALEs) and a FokI nuclease domain.<sup>[6][14][15]</sup> TALENs also work in pairs to induce a DSB at the target site.

## **Quantitative Data on Gene-Editing Efficiencies in Rats**

The following table summarizes reported efficiencies for generating knockout rats using different gene-editing technologies. It is important to note that efficiency can vary significantly depending on the target gene, the specific reagents used, and the technical expertise of the laboratory. No specific data for procolipase/enterostatin knockout was found; therefore, data for other target genes are presented as a reference.

Gene-Editing Technology	Target Gene	Delivery Method	Mutation Rate in Founders (%)	Biallelic Mutation Rate in Founders (%)	Reference
CRISPR/Cas 9	Multiple genes	RNA injection into one-cell embryos	High efficiency for simultaneous mutations	Not specified	<a href="#">[1]</a>
ZFNs	IgM	DNA or mRNA injection	9 (DNA), 19 (mRNA)	Not specified	<a href="#">[16]</a>
ZFNs	IgM, Rab38	DNA or mRNA injection	Average of 12	1 of 32 IgM mutants	<a href="#">[3]</a>
ZFNs	Mstn	Not specified	Not specified, but successful generation	Not specified	<a href="#">[17]</a>
TALENs	IgM	DNA or mRNA injection	9.5 (DNA), 58 (mRNA)	25 (mRNA)	<a href="#">[16]</a>
TALENs	Nr3c1 (GR)	mRNA and donor DNA injection	17	Not specified	<a href="#">[6]</a> <a href="#">[14]</a>
TALENs	Fh	mRNA injection	22.5	0 (heterozygous only)	<a href="#">[15]</a> <a href="#">[18]</a>

## Experimental Protocols

## Protocol 1: CRISPR/Cas9-Mediated Procolipase Knockout in Rats

This protocol outlines the key steps for generating a procolipase knockout rat using the CRISPR/Cas9 system.

### 1. gRNA Design and Synthesis:

- **Target Selection:** Identify a suitable target sequence in an early exon of the rat Clps gene. Targeting an early exon increases the likelihood of generating a frameshift mutation that results in a non-functional protein.
- **gRNA Design Tools:** Utilize online tools such as Benchling or SnapGene to design sgRNAs with high on-target and low off-target scores. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- **gRNA Synthesis:** Synthesize the designed sgRNA using in vitro transcription kits or order commercially synthesized sgRNAs.

### 2. Cas9 and sgRNA Preparation:

- Obtain purified Cas9 protein or a plasmid expressing Cas9.
- If using a plasmid, linearize it and perform in vitro transcription to generate Cas9 mRNA.
- Mix the sgRNA and Cas9 protein/mRNA in an appropriate injection buffer.

### 3. Microinjection into Rat Zygotes:

- Harvest fertilized one-cell embryos from superovulated female rats.
- Microinject the sgRNA/Cas9 mixture into the pronucleus or cytoplasm of the zygotes.
- Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents into the embryos.

### 4. Embryo Transfer and Generation of Founder Animals:

- Culture the microinjected embryos in vitro to the two-cell stage.
- Transfer the viable embryos into the oviducts of pseudopregnant female rats.
- Allow the pregnancies to proceed to term.

#### 5. Genotyping of Founder (F0) Animals:

- Extract genomic DNA from tail biopsies of the resulting pups.
- Amplify the target region of the Clps gene by PCR.
- Sequence the PCR products to identify the presence of indels.
- Techniques such as T7 endonuclease I (T7E1) assay can be used for initial screening of mutations.

#### 6. Breeding and Establishment of Knockout Line:

- Breed founder animals with wild-type rats to establish germline transmission of the mutation.
- Genotype the F1 generation to identify heterozygous carriers of the knockout allele.
- Intercross heterozygous F1 animals to generate homozygous knockout rats.

## Protocol 2: ZFN-Mediated Procolipase Knockout in Rats

This protocol provides a general workflow for using ZFNs to create a procolipase knockout rat.

#### 1. ZFN Design and Assembly:

- **Target Site Selection:** Identify a suitable target site within an early exon of the rat Clps gene. ZFNs bind as pairs to the DNA, with each ZFN recognizing a specific sequence on opposite strands, separated by a 5-7 bp spacer.
- **ZFN Construction:** Utilize publicly available or commercial platforms to design and assemble the ZFNs. This typically involves combining pre-validated zinc finger arrays.

#### 2. ZFN mRNA Synthesis:

- Clone the designed ZFNs into an expression vector suitable for in vitro transcription.
- Linearize the plasmids and use an in vitro transcription kit to synthesize capped and polyadenylated ZFN mRNAs.

### 3. Microinjection into Rat Zygotes:

- Follow the same procedure as described in the CRISPR/Cas9 protocol for harvesting and microinjecting one-cell rat embryos with the ZFN mRNAs.

### 4. Embryo Transfer and Generation of Founder Animals:

- Follow the same procedure as described in the CRISPR/Cas9 protocol.

### 5. Genotyping of Founder (F0) Animals:

- Follow the same genotyping procedures as described for the CRISPR/Cas9 protocol to identify founders with mutations in the Clps gene.

### 6. Breeding and Establishment of Knockout Line:

- Follow the same breeding strategy as outlined in the CRISPR/Cas9 protocol.

## Protocol 3: TALEN-Mediated Procolipase Knockout in Rats

This protocol outlines the steps for generating a procolipase knockout rat using TALENs.

### 1. TALEN Design and Assembly:

- **Target Site Selection:** Identify a target site in an early exon of the rat Clps gene. Similar to ZFNs, TALENs function as pairs that bind to opposite DNA strands.
- **TALEN Construction:** Use online tools and modular assembly kits (e.g., Golden Gate assembly) to construct the TALENs.

### 2. TALEN mRNA Synthesis:

- Clone the assembled TALENs into an appropriate expression vector.
  - Synthesize TALEN mRNAs through in vitro transcription as described for ZFNs.
3. Microinjection into Rat Zygotes:
- Follow the same microinjection procedure as for CRISPR/Cas9 and ZFNs, delivering the TALEN mRNAs into rat zygotes.
4. Embryo Transfer and Generation of Founder Animals:
- Follow the same procedure as described in the CRISPR/Cas9 protocol.
5. Genotyping of Founder (F0) Animals:
- Use the same genotyping methods as for CRISPR/Cas9 and ZFNs to screen for mutations in the Clps gene.
6. Breeding and Establishment of Knockout Line:
- Follow the same breeding protocol as described for the other methods to establish a homozygous knockout line.

## Expected Phenotype of Procolipase/Enterostatin Knockout Rats

While specific phenotypic data for procolipase knockout rats is not readily available, studies on procolipase-deficient mice provide valuable insights into the expected physiological changes.

[\[19\]](#)

- **Fat Malabsorption:** A significant reduction in the ability to digest and absorb dietary fats, particularly on a high-fat diet, is expected. This may lead to steatorrhea (excess fat in feces). [\[19\]](#)
- **Altered Body Weight Regulation:** Procolipase-deficient mice exhibit impaired weight gain as pups and maintain a lower body weight in adulthood compared to wild-type littermates. [\[19\]](#)

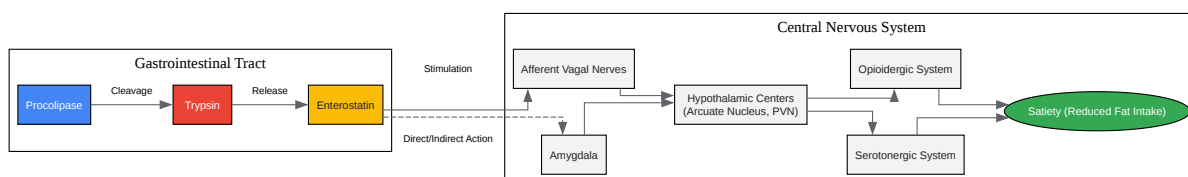


- Hyperphagia on a High-Fat Diet: To compensate for the reduced fat absorption, knockout animals may consume more food when on a high-fat diet.[19]
- Impact on Postnatal Development: Procolipase deficiency in mice has been associated with decreased postnatal survival.[19]

## Visualization of Signaling Pathways and Experimental Workflows

### Enterostatin Signaling Pathway

Enterostatin, released from procolipase, acts as a satiety signal, particularly for fat intake.[2][3][9] Its signaling involves both peripheral and central mechanisms. The peripheral pathway involves afferent vagal signaling to hypothalamic centers.[3] Central responses are mediated through pathways involving serotonergic and opioidergic components.[3] Enterostatin has been shown to stimulate neurons in several brain regions, including the amygdala, arcuate nucleus, and hypothalamus, which project to the paraventricular nucleus (PVN).[2]

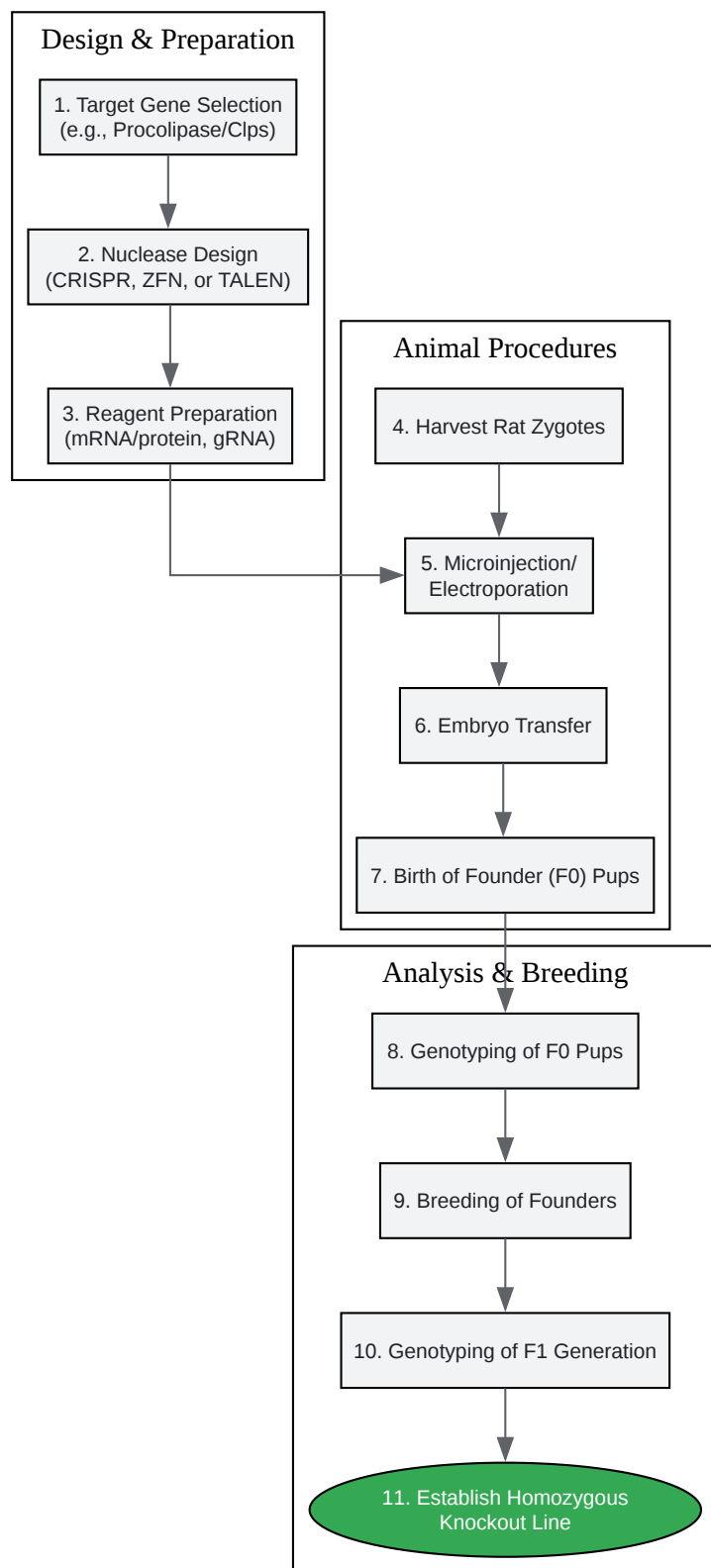


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Caption: Enterostatin signaling pathway from the gut to the brain.

## General Experimental Workflow for Generating Knockout Rats

The following diagram illustrates the general workflow for creating knockout rats using engineered nucleases.

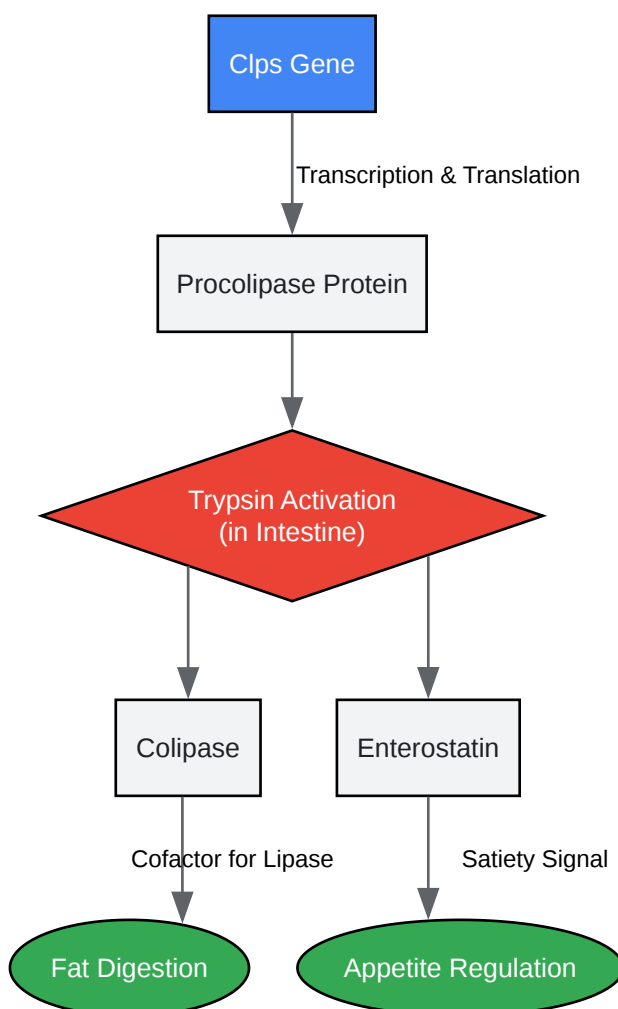


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Caption: General workflow for creating knockout rats.

## Logical Relationship of Procolipase and Enterostatin

This diagram illustrates the relationship between the Clps gene, its protein product procolipase, and the generation of colipase and enterostatin.



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Caption: Relationship of the Clps gene to its products.

## Conclusion

The generation of procolipase/enterostatin knockout rat models using CRISPR/Cas9, ZFNs, or TALENs offers a powerful approach to investigate the roles of these molecules in lipid metabolism and appetite control. While the protocols provided here offer a comprehensive guide, it is crucial to optimize the procedures for the specific target gene and laboratory conditions to ensure successful model generation. The resulting knockout animals will be invaluable for advancing our understanding of metabolic diseases and for the preclinical evaluation of novel therapeutic strategies.

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